An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromonaphthalene
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-bromonaphthalene. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key synthetic and reactive processes are included, along with visualizations of these pathways.
Physical Properties
1-Bromonaphthalene is a colorless to pale yellow oily liquid with a pungent odor.[1] It is known to darken upon standing when distilled at atmospheric pressure but remains colorless when distilled under reduced pressure.[2] This compound is volatile with steam.[2]
Tabulated Physical Properties
The quantitative physical data for 1-bromonaphthalene are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇Br | [2] |
| Molecular Weight | 207.07 g/mol | [2] |
| Melting Point | -2 to -1 °C | |
| 0.2-0.7 °C or 6.2 °C (polymorphs) | ||
| Boiling Point | 281 °C at 760 mmHg | |
| 133-134 °C at 10 mmHg | ||
| Density | 1.48 g/mL at 20 °C | |
| 1.489 g/mL | ||
| Refractive Index (n_D) | 1.6570 at 20 °C | |
| 1.658 | ||
| Solubility | Insoluble in water. Miscible with alcohol, ether, benzene, and chloroform. | |
| Vapor Pressure | 0.00973 mmHg |
Experimental Protocols for Physical Property Determination
While the precise experimental details from the original literature for each of the above values are not consistently available in modern databases, the following are general, standardized methodologies for the determination of these key physical properties for a liquid organic compound like 1-bromonaphthalene.
1.2.1. Melting Point Determination
A small sample of solidified 1-bromonaphthalene is introduced into a capillary tube. This tube is then heated in a calibrated melting point apparatus, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For a pure substance, this range is typically narrow.
1.2.2. Boiling Point Determination
The boiling point can be determined by distillation. The liquid is heated in a flask connected to a condenser. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For distillation under reduced pressure, a vacuum is applied to the system.
1.2.3. Density Measurement
The density of liquid 1-bromonaphthalene can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.
1.2.4. Refractive Index Measurement
The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus. The refractive index is then read directly from the calibrated scale.
Spectral Properties
Spectroscopic data is crucial for the structural elucidation and identification of 1-bromonaphthalene.
Tabulated Spectral Data
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR | δ (ppm): 8.19 (d), 7.85 (d), 7.73 (d), 7.55 (t), 7.45 (t), 7.35 (t), 7.26 (d) | |
| ¹³C NMR | δ (ppm): 133.8, 132.9, 130.1, 128.4, 127.8, 127.5, 126.9, 125.9, 123.0, 121.2 | |
| FTIR (cm⁻¹) | 3050 (aromatic C-H stretch), 1580, 1500, 1450 (aromatic C=C stretch), 780 (C-Br stretch) | |
| UV-Vis (in Ethanol) | λ_max (nm): 225, 282, 292, 305 | |
| Mass Spectrum (m/z) | 208 (M⁺), 206 (M⁺), 127, 76 |
Experimental Protocols for Spectral Analysis
The following provides an overview of the experimental conditions for acquiring the spectral data.
2.2.1. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
A dilute solution of 1-bromonaphthalene in a deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is recorded on an NMR spectrometer (e.g., a 300 or 400 MHz instrument). For the ¹H NMR spectrum cited, the data was obtained on a Varian A-60 instrument. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum can be obtained by placing a thin film of liquid 1-bromonaphthalene between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer. The spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule. One of the referenced spectra was obtained using a Bruker IFS 85 spectrometer.
2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of 1-bromonaphthalene in a UV-transparent solvent, such as ethanol, is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. The wavelengths of maximum absorbance (λ_max) are recorded. The absorption spectrum was originally reported by DeLaszlo in 1926.
2.2.4. Mass Spectrometry (MS)
A sample of 1-bromonaphthalene is introduced into a mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion.
Chemical Properties and Reactivity
1-Bromonaphthalene exhibits typical reactivity for an aryl bromide. The bromine atom can be displaced in various nucleophilic substitution reactions, and the aromatic ring can undergo further electrophilic substitution.
Synthesis of 1-Bromonaphthalene
1-Bromonaphthalene is commonly synthesized by the direct bromination of naphthalene.
Experimental Protocol: Synthesis from Naphthalene and Bromine (Adapted from Organic Syntheses)
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In a 2-liter flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 512 g (4 moles) of naphthalene and 275 g (170 mL) of carbon tetrachloride.
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Warm the mixture on a steam bath to gentle boiling.
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Slowly add 707 g (220 mL, 4.4 moles) of bromine through the dropping funnel at a rate that minimizes the escape of bromine with the evolved hydrogen bromide. This addition typically takes 12 to 15 hours.
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Continue warming and stirring until the evolution of hydrogen bromide ceases (approximately 6 hours).
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Distill the carbon tetrachloride from the mixture under slightly reduced pressure.
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To the residue, add 20-30 g of powdered sodium hydroxide and stir at 90-100 °C for four hours. This step is crucial to remove impurities that could later release hydrogen bromide.
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Transfer the liquid to a flask for fractional distillation under reduced pressure.
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Collect the fraction boiling at 132–135 °C/12 mm Hg (or 145–148 °C/20 mm Hg) as the main product, α-bromonaphthalene.
Caption: Synthesis of 1-Bromonaphthalene via Electrophilic Aromatic Substitution.
Key Reactions
3.2.1. Suzuki-Miyaura Coupling
1-Bromonaphthalene is a common substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
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In a reaction vessel, combine 1-bromonaphthalene (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
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Add a palladium catalyst, such as Pd(PPh₃)₄ (e.g., 0.05 equivalents).
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Add a suitable solvent system, for example, a mixture of toluene and water.
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Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or GC).
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After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
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The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel.
Caption: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
3.2.2. Grignard Reagent Formation
1-Bromonaphthalene can be used to prepare the corresponding Grignard reagent, 1-naphthylmagnesium bromide, which is a powerful nucleophile in organic synthesis.
Experimental Protocol: Formation of 1-Naphthylmagnesium Bromide (Adapted from Organic Syntheses)
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In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).
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Cover the magnesium with anhydrous diethyl ether.
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Add a small amount of 1-bromonaphthalene (a fraction of the total 1 equivalent) and a crystal of iodine to initiate the reaction. Gentle warming may be necessary.
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Once the reaction has started (indicated by bubbling and a change in color), add the remaining 1-bromonaphthalene, dissolved in anhydrous ether, dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting solution of 1-naphthylmagnesium bromide can be used in subsequent reactions.
Caption: Formation of a Grignard Reagent from 1-Bromonaphthalene.
Safety and Handling
1-Bromonaphthalene is harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Applications
1-Bromonaphthalene has several applications in research and industry:
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Organic Synthesis: It serves as a precursor for the synthesis of various substituted naphthalenes.
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Microscopy: Due to its high refractive index, it is used as an embedding agent.
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Refractometry: It is used for determining the refraction of crystals.
This guide provides a foundational understanding of the physical and chemical properties of 1-bromonaphthalene. For further in-depth study, consulting the primary literature cited is recommended.
